molecular formula C17H26BFN2O5 B1408764 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid CAS No. 1704064-14-1

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Cat. No.: B1408764
CAS No.: 1704064-14-1
M. Wt: 368.2 g/mol
InChI Key: JXUPIFSYEKDJFV-UHFFFAOYSA-N
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Description

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a boronic acid moiety

Preparation Methods

The synthesis of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps. One common method includes the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves the formation of the boronic acid moiety. Reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of catalysts like palladium and solvents such as ethanol. .

Scientific Research Applications

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and boronic acids. For example:

Properties

IUPAC Name

[3-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BFN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUPIFSYEKDJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
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4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
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4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
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4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
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4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Reactant of Route 6
4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

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